ROMK (Kir1.1) Inhibitory Potency: Cross-Study Comparison with a Closest Patent Analog
No direct ROMK inhibitory data exists for this specific compound in public literature. However, the closest structurally characterized analog from the same chemical space, US9206198 Example 7 (a complex pyrrolidine-pyrimidine with a fused benzofuranone substituent), exhibits an IC50 of 2.8 nM against rat Kir1.1 and 5 nM against human ROMK in whole-cell voltage clamp electrophysiology assays [1]. The target compound replaces the complex fused ring system with a simpler 5-bromothiophene sulfonyl group, which may alter potency and selectivity. This comparison underscores the need for procurement of the exact compound to assess the impact of this specific sulfonamide warhead on ROMK engagement.
| Evidence Dimension | Inhibitory potency at ROMK (Kir1.1) channel |
|---|---|
| Target Compound Data | No data available for CAS 2034247-16-8 |
| Comparator Or Baseline | US9206198 Example 7 (BDBM194954): IC50 = 2.8 nM (rat Kir1.1), 5 nM (human ROMK) [1] |
| Quantified Difference | Cannot be calculated; target compound data absent. |
| Conditions | Whole-cell voltage clamp electrophysiology (HEK293 cells for rat Kir1.1; CHO cells for human ROMK) [1] |
Why This Matters
Procuring the exact compound is essential for establishing its own ROMK inhibitory profile, as even minor structural deviations from the comparator can shift potency by orders of magnitude, invalidating its use as a direct substitute in ongoing SAR programs.
- [1] BindingDB entry BDBM194954. Affinity data for US9206198, 7: IC50 (rat Kir1.1) = 2.8 nM; IC50 (human ROMK) = 5 nM. View Source
